molecular formula C14H17F2N3O2 B7030808 N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine

N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine

Cat. No.: B7030808
M. Wt: 297.30 g/mol
InChI Key: QRGHXCZGBNFCDB-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine is a synthetic organic compound characterized by the presence of a difluoromethoxy group, a methoxy group, and an imidazole ring

Properties

IUPAC Name

N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O2/c1-9(13-17-5-6-18-13)19-8-10-7-11(20-2)3-4-12(10)21-14(15)16/h3-7,9,14,19H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGHXCZGBNFCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)NCC2=C(C=CC(=C2)OC)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)-5-methoxybenzaldehyde and 1H-imidazole.

    Formation of Intermediate: The benzaldehyde derivative undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Final Coupling: The final step involves coupling the amine with 1H-imidazole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic ring, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.

    Substitution: Nucleophiles such as amines, thiols, under conditions like reflux in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of reduced imidazole derivatives or deoxygenated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine is studied for its potential as a bioactive molecule. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, which could be beneficial in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or act as a proton donor/acceptor, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1H-imidazole
  • N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-pyrazol-2-yl)ethanamine
  • N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-triazol-2-yl)ethanamine

Uniqueness

Compared to similar compounds, N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine is unique due to the specific combination of its functional groups. The presence of both difluoromethoxy and methoxy groups, along with the imidazole ring, provides a distinct chemical profile that can result in unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

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